(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, commonly known as (2R,6R)-hydroxynorketamine, is a chemical compound with significant implications in pharmacology, particularly in the context of antidepressant research. This compound is a metabolite of ketamine, which has garnered attention for its rapid antidepressant effects. The molecular structure features a cyclohexanone core with amino and hydroxy functional groups, alongside a chlorophenyl substituent.
(2R,6R)-hydroxynorketamine is classified under the category of psychoactive substances and is recognized as a potential antidepressant. Its structural classification falls within the group of amino alcohols and ketones, specifically characterized by the presence of a cyclohexane ring.
Synthesis of (2R,6R)-hydroxynorketamine typically involves chiral resolution techniques applied to racemic norketamine. One notable method includes the use of L-pyroglutamic acid for the chiral resolution of norketamine to yield the desired enantiomer. This process emphasizes stereoselectivity, ensuring the production of enantiomerically pure forms .
The synthesis often follows these key steps:
The molecular formula of (2R,6R)-hydroxynorketamine is , with a molecular weight of approximately 239.70 g/mol. The structure can be represented as follows:
InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O
This structure reveals two stereocenters at positions 2 and 6 on the cyclohexanone ring .
Key structural data includes:
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O
(2R,6R)-hydroxynorketamine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R,6R)-hydroxynorketamine is primarily linked to its interaction with glutamatergic neurotransmission pathways. It is believed to act as an antagonist at N-methyl-D-aspartate receptors while also influencing other neurotransmitter systems involved in mood regulation.
Research indicates that (2R,6R)-hydroxynorketamine may exert rapid antidepressant effects through modulation of synaptic plasticity and neurogenesis in specific brain regions such as the hippocampus. This mechanism highlights its potential advantages over traditional antidepressants that often require prolonged treatment periods to achieve therapeutic effects .
The compound exhibits hydrogen bond donor capabilities (two donors) and acceptor characteristics (three acceptors), which influence its solubility and reactivity profiles .
(2R,6R)-hydroxynorketamine has been investigated primarily for its potential as an antidepressant agent. Its rapid onset of action compared to traditional antidepressants positions it as a promising candidate for treating major depressive disorder and other mood disorders. Additionally, ongoing research explores its neuroprotective properties and possible applications in treating conditions such as post-traumatic stress disorder .
Ketamine undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6). The primary metabolic pathway involves N-demethylation to norketamine, which retains partial NMDA receptor antagonism but exhibits reduced anesthetic potency. Subsequent hydroxylation at the cyclohexanone ring’s 6-position generates hydroxynorketamine (HNK) stereoisomers. Among these, (2R,6R)-HNK constitutes a minor metabolic fraction, accounting for <15% of ketamine’s total metabolites [1] [4].
Table 1: Ketamine Metabolic Pathways and Key Metabolites
Compound | Metabolic Step | Relative Yield (%) | Bioactivity Summary |
---|---|---|---|
Ketamine | Parent compound | 100% (administered) | NMDA antagonist; anesthetic; antidepressant |
Norketamine | N-demethylation | ~80% | Weak NMDA antagonist; psychoactive |
(2R,6R)-HNK | Hydroxylation | <15% | AMPA potentiator; antidepressant candidate |
(2S,6S)-HNK | Hydroxylation | Minor fraction | α7-nAChR modulator; locomotor effects |
Pharmacologically, (2R,6R)-HNK diverges significantly from ketamine:
Initially discovered as an incidental metabolite during ketamine pharmacokinetic studies, (2R,6R)-HNK was long considered pharmacologically inert due to its lack of anesthetic or dissociative effects. This perception shifted dramatically in 2016 when a landmark Nature study demonstrated that:
This evidence repositioned (2R,6R)-HNK from a metabolic dead-end to a therapeutically significant entity. By 2019, the National Institute of Mental Health (NIMH) advanced (2R,6R)-HNK into Phase I clinical trials for depression, underscoring its translational promise [1] . Its development aims to circumvent ketamine’s drawbacks—abuse liability and psychotomimetic effects—while retaining rapid-onset efficacy.
The stereochemistry of HNK enantiomers critically determines their pharmacological profiles. Despite sharing an identical molecular formula (C₁₂H₁₄ClNO₂), their three-dimensional configurations confer distinct target interactions:
Table 2: Enantiomer-Specific Pharmacological Properties of HNK
Property | (2R,6R)-HNK | (2S,6S)-HNK |
---|---|---|
NMDA Receptor Affinity | Ki >100 μM (inactive) | Ki = 21.19 μM (weak antagonist) |
α7-nAChR Modulation | Negative allosteric modulator (IC₅₀ <1 μM) | Negative allosteric modulator (IC₅₀ <1 μM) |
mTOR Activation | Moderate enhancer | Potent enhancer (EC₅₀ = 0.05 nM) |
Behavioral Effects | Antidepressant-like; no locomotor changes | Increased locomotor activity/incoordination |
Opioid Receptor PAM | Active at 1 nM | Not reported |
Key distinctions include:
Chemical Significance: The (2R,6R) configuration adopts a specific chair conformation in the cyclohexanone ring, positioning the 6-hydroxy group equatorially. This likely influences its interaction with biological targets like AMPA receptors compared to the (2S,6S) enantiomer [2] .
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2